molecular formula C9H14O2 B3025516 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde CAS No. 77630-11-6

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Cat. No. B3025516
CAS RN: 77630-11-6
M. Wt: 154.21 g/mol
InChI Key: NLQPHBAIRKKSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is represented by the InChI code: 1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The specific chemical reactions involving 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be best to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a pale-yellow to yellow-brown liquid . It has a predicted boiling point of 232.4±33.0 °C and a predicted density of 1.042±0.06 g/cm3 . The compound has a predicted pKa of 7.15±0.40 .

Scientific Research Applications

Synthesis of Macrocyclic Compounds

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been utilized in the synthesis of macrocyclic compounds. For example, it is involved in the preparation of a macrocyclic hexa Schiff base through the [3+3] cyclocondensation with trans-1,2-diaminocyclohexane, resulting in a large macrocyclic hexaamine with three bipyridine units incorporated into the macrocycle structure (Hodačová & Buděšínský, 2007).

Chromatographic Analysis

This compound has been adapted for high-performance liquid chromatographic analysis of aldehydes by precolumn derivatization, demonstrating its utility in trace analysis of aldehydes. The method optimized the reaction and chromatographic conditions, achieving high sensitivity and specificity for aldehyde determination (Mopper, Stahovec, & Johnson, 1983).

Organic Synthesis and Reactions

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been used in various organic synthesis reactions. For instance, it has been involved in the oxidative addition reaction of various aldehydes to selectively afford spiro dihydrofuran and cyclopropane derivatives, highlighting its role in facilitating unusual reaction processes (Wang & Gao, 2009). Additionally, it has been utilized in the synthesis of arylmethylene bis derivatives, catalyzed by urea under ultrasound, offering advantages like environmental friendliness and high yields (Li, Li, Song, & Chen, 2012).

Catalysis and Green Chemistry

In the field of green chemistry, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been used as a reactant in catalyst-assisted reactions. For example, tamarind water catalyzed the synthesis of arylmethylenebis derivatives, demonstrating the compound's versatility in eco-friendly synthesis approaches (Pal, 2020).

Medicinal Chemistry Applications

In medicinal chemistry, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been involved in the synthesis of various pharmaceutical compounds. One study describes its use in the treatment of aromatic aldehydes, leading to the creation of compounds with potential antitumor properties (Al-Omran, Mohareb, & El-Khair, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for the use and study of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde are not specified in the search results. Its potential applications would likely depend on its chemical properties and reactivity .

properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQPHBAIRKKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Synthesis routes and methods I

Procedure details

To an ice-cold solution of K. tert.-butylate (24.5 g, 109 mmol, 50% solution in tert.-butanol) in THF (700 mL) ethylformate (120 mL, 123 mmol) is slowly added. The mixture is stirred at it for 30 min before a solution of 4,4-dimethyl-cyclohexanone (50 g, 396 mmol) in ethylformate (50 mL) and THF (70 mL) is added over a period of 20 min. Upon complete addition, stirring is continued at 15-20° C. for 30 min. The orange suspension is poured onto 10% aq. citric acid solution (200 mL) and brine (200 mL) and extracted with EA (2×200 mL). The organic extracts are washed with 0.2 N aq. NaOH and brine, dried over Na2SO4 and evaporated to dryness to give 5,5-dimethyl-2-oxo-cyclohexanecarbaldehyde (52 g) as a yellow oil; LC-MS: tR=0.89 min, [M+1+CH3CN]+=196.15.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert.-butylate
Quantity
24.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cold solution of KOtBu (24.5 g, 109 mmol, 50% solution in tert.-butanol) in THF (700 mL), ethylformate (120 mL, 123 mmol) is slowly added. The mixture is stirred at rt for 30 min before a solution of 4,4-dimethyl-cyclohexanone (50 g, 396 mmol) in ethylformate (50 mL) and THF (70 mL) is added over a period of 20 min. Upon complete addition, stirring is continued at 15-20° C. for 30 min. The orange suspension is pourred onto 10% aq. citric acid solution (200 mL) and brine (200 mL) and extracted with EA (2×200 mL). The organic extracts are washed with 0.2 N aq. NaOH and brine, dried over Na2SO4 and evaporated to dryness to give 5,5-dimethyl-2-oxo-cyclohexanecarbaldehyde (52 g) as a yellow oil; LC-MS: tR=0.89 min, [M+1+CH3CN]+=196.15.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 4
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 5
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Reactant of Route 6
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Citations

For This Compound
1
Citations
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
Previously, we reported on the discovery of a novel series of bicyclo[3.1.0]hexane fused thiophene derivatives that serve as potent and selective S1P 1 receptor agonists. Here, we …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.